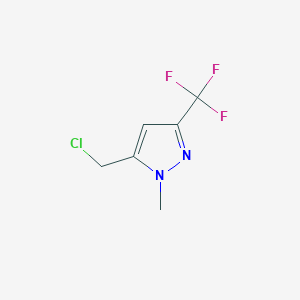

5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a chloromethyl (-CH2Cl) group at position 5, a methyl group at position 1, and a trifluoromethyl (-CF3) group at position 2. This compound serves as a critical intermediate in medicinal and agrochemical synthesis due to its reactive chloromethyl moiety, which facilitates further functionalization via nucleophilic substitution . Its structural features, including the electron-withdrawing -CF3 group, enhance stability and influence lipophilicity, making it valuable in designing bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c1-12-4(3-7)2-5(11-12)6(8,9)10/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYVVMPHHOUVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184358-63-2 | |

| Record name | 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process is crucial for incorporating the trifluoromethyl group into the pyrazole ring . The reaction conditions often require specific catalysts and reagents to ensure the successful addition of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution reactions with various reagents:

1.1. Reaction with Sodium Azide

Replacement of the chlorine atom with an azide group occurs under mild conditions:

Reaction:

5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole + NaN₃ → 5-(Azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Conditions:

1.2. Reaction with Amines

Primary amines displace the chloride to form secondary amine derivatives:

Example:

5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole + Methylamine → 5-(Methylaminomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Conditions:

Oxidation Reactions

The chloromethyl group is oxidized to a carboxylic acid under strong oxidants:

2.1. Hydrogen Peroxide-Mediated Oxidation

Reaction:

5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole → 5-Carboxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Conditions:

2.2. Potassium Permanganate Oxidation

Reaction:

5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole → 5-Carboxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Conditions:

Reduction Reactions

The chloromethyl group is reduced to a methyl group under catalytic hydrogenation:

Reaction:

5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole → 5-Methyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Conditions:

Elimination Reactions

Dehydrohalogenation forms a vinyl derivative under basic conditions:

Reaction:

5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole → 5-Vinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Conditions:

Comparative Reaction Data

Key reaction pathways are summarized below:

Mechanistic Insights

-

Substitution: Proceeds via an SN2 mechanism due to the primary chloromethyl group’s accessibility .

-

Oxidation: The chloromethyl group is first hydrolyzed to a hydroxymethyl intermediate, which is further oxidized to the carboxylic acid .

-

Reduction: Catalytic hydrogenation cleaves the C–Cl bond without affecting the trifluoromethyl group .

This compound’s versatility makes it valuable in synthesizing agrochemicals, pharmaceuticals, and functional materials.

Scientific Research Applications

5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The chloromethyl group can participate in covalent bonding with target molecules, further influencing the compound’s effects .

Comparison with Similar Compounds

Substituent Position and Type

Position of -CF3 Group :

- Moving the -CF3 group from position 5 to 3 (e.g., 5B in ) reduces antibacterial activity against Xanthomonas spp., as seen in EC50 values increasing from 11.22 µg/mL (compound 7c) to >50 µg/mL (compound 8a) .

- Substitution with phenyl instead of methyl at position 1 (e.g., 5A in ) improves anti-Xoo activity, indicating phenyl’s superior lipophilicity .

Chloromethyl vs. Other Substituents :

- Replacing chloromethyl with difluoromethoxy (e.g., CAS 656825-76-2 in ) introduces additional fluorine atoms, altering polarity and metabolic stability .

- Carbaldehyde derivatives (e.g., 5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, ) lack the reactive -CH2Cl group, limiting their utility in nucleophilic reactions .

Hybrid Structures

- Oxadiazole-Pyrazole Hybrids : Compounds like 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () demonstrate how sulfur-containing linkers enhance bioactivity, with EC50 values influenced by substituent electronegativity and steric effects .

Physical and Chemical Properties

Table 1: Key Physicochemical Properties of Selected Pyrazole Derivatives

| Compound Name | Melting Point (°C) | Molecular Weight | Lipophilicity (LogP)* | Key Substituents |

|---|---|---|---|---|

| 5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | N/A | 214.58 | ~2.8 (estimated) | -CH2Cl, -CF3 |

| 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | N/A | 264.58 | ~3.1 | -CH2Cl, -OCF2H, -CF3 |

| 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | 113–114 | 445.74 | ~4.2 | -S-C6H4Br, -CF3 |

| 5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | N/A | 214.56 | ~2.5 | -CHO, -CF3 |

*Lipophilicity estimated via XlogP3 ().

- Reactivity : The chloromethyl group in the target compound enables alkylation reactions, as seen in its use for synthesizing herbicidal intermediates (). In contrast, methyl or phenyl groups (e.g., compound 5B in ) lack this versatility .

- Stability: Trifluoromethyl groups enhance thermal and oxidative stability compared to non-fluorinated analogs (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, ) .

Table 2: Bioactivity of Pyrazole Derivatives Against Pathogens

| Compound Structure | Target Pathogen | EC50 (µg/mL) | Key Structural Features |

|---|---|---|---|

| 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-ol (5A) | Xanthomonas oryzae | 11.22 | Phenyl at position 1, -CF3 at 5 |

| 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (5B) | X. oryzae | >50 | Methyl at position 1, -CF3 at 3 |

| 2-((Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | X. citri | 8.72 | Allylthio linker, -CF3 at 3 |

- Antibacterial Activity : The target compound’s derivatives show moderate activity, but substituent position drastically impacts efficacy. For example, elongating the alkyl linker from C8 to C12 improves EC50 values from >50 µg/mL to 35.24 µg/mL .

- Herbicidal Applications : Intermediate B (), a difluoromethoxy analog of the target compound, is used in herbicides, suggesting halogenated substituents enhance agrochemical activity .

Biological Activity

5-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound with significant potential in various biological applications, particularly in medicinal chemistry and agrochemicals. This article aims to explore its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₆ClF₃N₂

- SMILES : CN1C(=CC(=N1)C(F)(F)F)CCl

- InChI Key : QQYVVMPHHOUVET-UHFFFAOYSA-N

The compound features a pyrazole ring with a chloromethyl group and a trifluoromethyl group, which are known to influence its reactivity and biological properties.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, exhibit antimicrobial activity. The presence of halogen substituents, particularly trifluoromethyl groups, enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against various pathogens .

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. The trifluoromethyl group is associated with improved potency against cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cellular proliferation in human tumor cell lines such as HeLa and HCT116 .

Case Studies

- Anticancer Mechanism : A study focused on the inhibition of cyclin-dependent kinases (CDKs) by pyrazole derivatives showed that modifications at the 3-position of the pyrazole ring could enhance selectivity and potency against CDK2 and CDK9, with IC50 values reported as low as 0.36 µM for CDK2 .

- Microbial Inhibition : A comparative analysis of various pyrazole derivatives indicated that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to increased lipophilicity, allowing better penetration into bacterial membranes .

Synthesis and Characterization

The synthesis of 5-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves nucleophilic substitution reactions where chlorinated precursors react with hydrazines under controlled conditions. Yield rates can vary, with some methods achieving over 85% yield under optimal conditions .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into the pyrazole structure has been linked to enhanced biological activity. Studies suggest that this modification can significantly alter the pharmacokinetic and pharmacodynamic profiles of the compounds, making them more effective in therapeutic applications .

Q & A

Q. Optimization Strategy :

- Conduct a fractional factorial design to assess interactions between temperature, catalyst loading, and solvent ratios.

- Monitor reaction progress via TLC or in situ NMR to identify kinetic bottlenecks .

How can spectroscopic and crystallographic data resolve ambiguities in structural characterization of this pyrazole derivative?

Basic Research Question

Key Techniques :

- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC). The chloromethyl group (–CH2Cl) shows a triplet near δ 4.2–4.5 ppm due to coupling with adjacent protons .

- X-Ray Crystallography : Resolves regiochemistry and confirms the trifluoromethyl group’s orientation. For example, C–F bond lengths in the trifluoromethyl group should average 1.33 Å .

Validation : Cross-validate NMR data with computational methods (e.g., DFT-based chemical shift predictions) to address discrepancies caused by dynamic effects .

What mechanistic insights govern the trifluoromethylation step, and how do electronic effects influence reaction pathways?

Advanced Research Question

Mechanistic Analysis :

- Trifluoromethylation proceeds via an SN2 mechanism, where the trifluoromethyl chloride acts as an electrophile. Steric hindrance from the pyrazole ring’s methyl group can slow the reaction .

- Electronic Effects : Electron-withdrawing groups (e.g., –Cl) on the pyrazole ring increase electrophilicity at the reaction site, accelerating substitution .

Q. Experimental Design :

- Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates.

- Isotope labeling (e.g., D2O quenching) to track proton transfer steps .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Research Question

SAR Strategies :

- Substituent Variation : Replace the chloromethyl group with –CH2Br or –CH2I to assess halogen-dependent activity. Evidence shows bromo analogs exhibit improved binding to carbonic anhydrase isoforms .

- Bioisosteric Replacement : Substitute the trifluoromethyl group with –CF2CF3 to enhance metabolic stability .

Q. Methodology :

- Synthesize analogs using combinatorial chemistry (e.g., Ugi reactions) and screen against target enzymes (e.g., carbonic anhydrase IV) via fluorescence-based assays .

What computational approaches are effective for predicting binding modes of this compound with biological targets?

Advanced Research Question

Docking Protocols :

Q. Validation :

- Compare predicted binding poses with crystallographic data (e.g., PDB: 4COX) to refine force field parameters .

How should researchers address contradictory data in biological assays or spectroscopic analysis?

Advanced Research Question

Case Study : Discrepancies in NMR peak assignments may arise from dynamic rotational effects in the trifluoromethyl group.

Resolution Strategies :

- Low-Temperature NMR : Conduct experiments at –40°C to slow rotation and simplify splitting patterns .

- Crystallographic Validation : Use single-crystal X-ray structures to unambiguously confirm substituent positions .

What experimental designs are suitable for evaluating the environmental stability and degradation pathways of this compound?

Advanced Research Question

Degradation Studies :

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS. The chloromethyl group is prone to hydrolysis, forming formaldehyde and HCl .

- Photodegradation : Expose to UV light (254 nm) and identify byproducts (e.g., dechlorinated analogs) using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.